rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylicacid
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Overview
Description
rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid is a versatile small molecule scaffold used in various scientific research applications. This compound is characterized by its cyclopropane ring, which is substituted with a chloro group and a methoxycarbonyl group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a chloro-substituted alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Catalyst: Rhodium or copper complexes
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol
Major Products Formed
Oxidation: Formation of cyclopropane-1,2-dicarboxylic acid derivatives
Reduction: Formation of 2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
Substitution: Formation of 2-azido-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
Scientific Research Applications
rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and natural products.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylic acid
Uniqueness
rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry for the development of novel therapeutic agents.
Properties
IUPAC Name |
(1R,2R)-2-chloro-2-methoxycarbonylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO4/c1-11-5(10)6(7)2-3(6)4(8)9/h3H,2H2,1H3,(H,8,9)/t3-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDXLZDPYTWCAC-AWFVSMACSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@@H]1C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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